3-Methyl-4-(methylsulfanyl)thiophene
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Overview
Description
3-Methyl-4-(methylsulfanyl)thiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of the methyl and methylsulfanyl groups on the thiophene ring makes this compound unique and interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Gewald Reaction: This is a three-component reaction involving an α-cyanoester, a ketone, and elemental sulfur.
Industrial Production Methods:
Catalytic Dehydration and Sulfur Cyclization: This method involves the use of alkynols and elemental sulfur or thiol surrogates like EtOCS2K.
Transition-Metal-Free Synthesis: This method uses potassium sulfide to enable the synthesis of thiophenes from substituted buta-1-enes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophenes can be oxidized to sulfoxides and sulfones using peroxides and peroxyacids.
Reduction: Reduction of thiophenes can be achieved using hydrogenation catalysts to produce dihydrothiophenes.
Substitution: Thiophenes undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Scientific Research Applications
Chemistry:
Organic Semiconductors: Thiophene derivatives are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacological Properties: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Drug Development: Compounds containing thiophene rings are used as building blocks in the synthesis of various pharmaceuticals.
Industry:
Corrosion Inhibitors: Thiophene derivatives are used as corrosion inhibitors in industrial applications.
Insecticides: Some thiophene derivatives are used in the development of insecticides.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness:
Properties
CAS No. |
97187-73-0 |
---|---|
Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
3-methyl-4-methylsulfanylthiophene |
InChI |
InChI=1S/C6H8S2/c1-5-3-8-4-6(5)7-2/h3-4H,1-2H3 |
InChI Key |
WFMKNCMMXOVJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1SC |
Origin of Product |
United States |
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